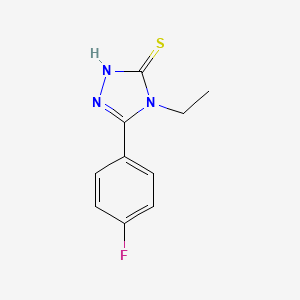

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Descripción

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.35 ppm (t, J = 7.2 Hz, 3H, CH₂CH₃).

- δ 4.20 ppm (q, J = 7.2 Hz, 2H, NCH₂CH₃).

- δ 7.25–7.45 ppm (m, 4H, aromatic H).

- δ 13.80 ppm (s, 1H, SH, exchangeable).

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) and Raman Spectral Signatures

IR (KBr, cm⁻¹) :

- 2550–2600 (S-H stretch, weak).

- 1240 (C-F stretch).

- 1550–1600 (C=N and C=C aromatic).

- 710 (C-S stretch).

Raman shifts :

- 3050–3100 cm⁻¹ (aromatic C-H stretches).

- 1000–1100 cm⁻¹ (triazole ring breathing modes).

Thione-dominated samples show a strong C=S stretch near 1250 cm⁻¹, absent in the thiol form.

Propiedades

IUPAC Name |

4-ethyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJHSRQOQIHNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350256 | |

| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-52-1 | |

| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione. One common method includes the use of propargyl bromide in the presence of triethylamine as a catalyst, which selectively produces the thiopropargylated 1,2,4-triazole . Another method involves the use of sodium bicarbonate, which results in a mixture of S,N4- and S,N2-bis(propargylated) triazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions such as batch reactors and continuous flow systems can be applied to produce this compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the triazole ring can undergo reduction under specific conditions.

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives.

Common Reagents and Conditions

Propargyl Bromide: Used for alkylation reactions in the presence of triethylamine or sodium bicarbonate.

Sodium Ascorbate and Copper (II) Sulfate: Used in click chemistry reactions for 1,3-dipolar cycloaddition.

Major Products Formed

Thiopropargylated 1,2,4-triazole: Formed through alkylation with propargyl bromide.

1,2,3-Triazole Derivatives: Formed through 1,3-dipolar cycloaddition reactions.

Aplicaciones Científicas De Investigación

Structure

The structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol features a triazole ring substituted with an ethyl group and a fluorophenyl moiety, contributing to its unique chemical properties.

Medicinal Chemistry

Triazole derivatives have been extensively studied for their biological activities. The compound exhibits potential as:

- Antifungal Agents : Triazoles are known for their efficacy against fungal infections. Research has demonstrated that derivatives can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

- Anticancer Properties : Studies have shown that triazole compounds can induce apoptosis in cancer cells. For example, a study indicated that certain triazole derivatives displayed significant cytotoxicity against various tumor cell lines, including breast and prostate cancer cells .

Case Study: Anticancer Activity

A recent study evaluated the anticancer activity of various triazole derivatives, including this compound. The results indicated an IC50 value above 100 µM for normal cell lines, suggesting low toxicity while maintaining efficacy against cancer cells .

Agrochemicals

Triazoles are also prominent in agriculture as fungicides. The compound's structure allows it to interact with fungal enzymes effectively:

- Fungicidal Activity : The compound has shown promise in inhibiting the growth of plant pathogens, making it a candidate for development as a fungicide.

Material Sciences

The unique properties of triazoles lend themselves to applications in material sciences:

- Nonlinear Optical Properties : Research highlights the potential of triazole derivatives in nonlinear optics, which is crucial for developing advanced optical materials.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Effective against fungal infections |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Agrochemicals | Fungicides | Inhibits growth of plant pathogens |

| Material Sciences | Nonlinear optical materials | Potential for advanced optical applications |

Mecanismo De Acción

The mechanism of action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity to specific receptors, contributing to its biological activity .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 5 of the triazole ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Key Observations :

- Electron-donating groups (e.g., -NH₂ in AT) enhance antioxidant activity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., -NO₂) reduce it .

- The 4-fluorophenyl group in the target compound may improve membrane permeability due to its lipophilic nature, similar to derivatives with pyridinyl or methoxyphenyl substituents .

- Thiol (-SH) reactivity enables participation in alkylation, Schiff base formation, and metal coordination, as seen in cesium thiolate salts and coumarin-triazole hybrids .

Key Observations :

- Schiff base formation is a common strategy to introduce aromatic aldehydes, enhancing biological activity through π-π interactions .

Physicochemical Properties

- Solubility : Thiolate salts (e.g., cesium derivatives in ) enhance water solubility, whereas alkylation (e.g., benzyl bromide in ) increases lipophilicity.

Actividad Biológica

4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 29552-52-1) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings.

- Molecular Formula: C10H10FN3S

- Molecular Weight: 223.27 g/mol

- CAS Number: 29552-52-1

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound derivatives to exhibit anti-inflammatory effects. A significant study involved the synthesis of alkyl derivatives and their evaluation against cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. Molecular docking studies indicated that certain derivatives selectively inhibit COX-1, suggesting a pathway for reducing inflammation through prostaglandin biosynthesis inhibition .

Table 1: Anti-inflammatory Activity of Derivatives

| Compound | COX-1 Inhibition | COX-2 Inhibition | Binding Affinity |

|---|---|---|---|

| 2e | High | Low | Moderate |

| 2g | Moderate | Low | High |

Antimicrobial Activity

The triazole derivatives have demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds derived from the parent structure. For instance, compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Overview

| Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Candida albicans | 64 | 128 |

Anticancer Activity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Notably, studies indicated that while some derivatives showed moderate cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, they exhibited low toxicity against normal cell lines . The IC50 values for these compounds were generally above 100 µM, indicating a favorable safety profile.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

| Normal Fibroblasts | >100 |

Case Studies

Case Study 1: Synthesis and Evaluation of Alkyl Derivatives

A study synthesized new alkyl derivatives of the triazole compound and assessed their biological activity through molecular docking and in vitro assays. The results indicated that modifications to the alkyl chain significantly influenced both selectivity and potency against COX enzymes, enhancing their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Testing Against Clinical Isolates

Another research effort focused on evaluating the antimicrobial efficacy of synthesized triazole derivatives against clinical isolates. The study found that specific modifications led to improved activity against resistant strains of bacteria and fungi, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors in basic media. For example, analogous triazole-thiols are synthesized by reacting hydrazinecarbothioamides with NaOH or KOH, followed by alkylation using phenacyl bromides or allyl halides . Intermediates are characterized via melting point analysis, elemental analysis, and spectroscopic methods (IR, H NMR). For instance, IR confirms thiol (-SH) stretches at ~2500 cm, while H NMR identifies substituents like ethyl or fluorophenyl groups .

Q. How can solubility challenges during synthesis be addressed for triazole-thiol derivatives?

- Methodological Answer : Poor solubility in aqueous media is mitigated using polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures. For example, alkylation reactions of triazole-thiols often employ ethanol under reflux to enhance reactivity . Post-synthesis, recrystallization from ethanol or acetonitrile improves purity .

Q. What spectroscopic techniques are essential for confirming the structure of triazole-thiol derivatives?

- Methodological Answer : A combination of IR, H NMR, and C NMR is critical. IR identifies functional groups (e.g., C=N at ~1600 cm^{-1), while NMR resolves substituent positions. For example, the ethyl group in 4-ethyl derivatives appears as a triplet (~1.2 ppm) and quartet (~4.0 ppm) in H NMR . Mass spectrometry (MS) further confirms molecular weight .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the understanding of triazole-thiol reactivity and tautomerism?

- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and tautomeric stability. For thione-thiol tautomerism, computational studies show energy differences between tautomers, validated via experimental IR and NMR. For example, thione forms are often more stable, with calculated bond lengths aligning with X-ray crystallography data . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is commonly used .

Q. What strategies resolve contradictions in biological activity data for triazole-thiol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strains, concentration ranges). Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC/MIC values) improve reproducibility. For example, 4-amino-5-phenyl derivatives show variable activity against S. aureus depending on substituent electronegativity, analyzed via structure-activity relationship (SAR) modeling .

Q. How are Mannich base derivatives of triazole-thiols synthesized, and what are their applications?

- Methodological Answer : Mannich reactions involve formaldehyde and secondary amines under acidic/basic conditions. For triazole-thiols, this introduces aminoalkyl groups at the thiol sulfur, enhancing bioactivity. For instance, Mannich derivatives of 4-phenyl-5-pyridinyl triazole-thiols exhibit improved antimicrobial potency, assessed via agar diffusion assays .

Q. What experimental approaches validate the interaction of triazole-thiols with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and enzyme inhibition assays (e.g., urease or COX-2) are used. For example, 4-ethyl-5-(2-hydroxyphenyl) derivatives inhibit urease with IC values determined via spectrophotometric methods (e.g., ammonia release assay) . X-ray crystallography of enzyme-ligand complexes provides structural insights .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.